molecular formula C8H12ClN3O B13024155 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine

Katalognummer: B13024155
Molekulargewicht: 201.65 g/mol
InChI-Schlüssel: CRJCSRNILQJSRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloropyrazine moiety linked to an ethanamine group through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 6-chloropyrazine-2-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the pyrazine and ethanamine groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((6-Chloropyrazin-2-yl)oxy)acetic acid
  • 2-((6-Chloropyrazin-2-yl)oxy)ethanol

Uniqueness

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its specific structure, which combines a chloropyrazine moiety with an ethanamine group

Eigenschaften

Molekularformel

C8H12ClN3O

Molekulargewicht

201.65 g/mol

IUPAC-Name

2-(6-chloropyrazin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C8H12ClN3O/c1-12(2)3-4-13-8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

CRJCSRNILQJSRS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CN=CC(=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.